4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone

Thermal Stability Physicochemical Characterization Process Chemistry

The compound 4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone (CAS 116705-42-1) is a substituted 3,4-dihydropyrimidin-2(1H)-one (DHPM) featuring a unique hydroxy(oxido)amino-methylene moiety at the 4-position, formally classified as a stable nitrolic acid derivative. It exists as the (E)-isomer with a molecular formula of C7H9N3O3, a molecular weight of 183.16 g/mol, and a well-defined melting point of 259-260 °C.

Molecular Formula C7H9N3O3
Molecular Weight 183.16 g/mol
CAS No. 116705-42-1
Cat. No. B12782184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone
CAS116705-42-1
Molecular FormulaC7H9N3O3
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCN1C=CC(=C[N+](=O)[O-])N(C1=O)C
InChIInChI=1S/C7H9N3O3/c1-8-4-3-6(5-10(12)13)9(2)7(8)11/h3-5H,1-2H3/b6-5+
InChIKeyGPSMMSVKLWJPLW-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone (CAS 116705-42-1): Chemical Identity and Core Properties


The compound 4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone (CAS 116705-42-1) is a substituted 3,4-dihydropyrimidin-2(1H)-one (DHPM) featuring a unique hydroxy(oxido)amino-methylene moiety at the 4-position, formally classified as a stable nitrolic acid derivative [1]. It exists as the (E)-isomer with a molecular formula of C7H9N3O3, a molecular weight of 183.16 g/mol, and a well-defined melting point of 259-260 °C [2]. This structural assignment is supported by X-ray crystallography, which unequivocally confirmed the presence of the nitrolic acid functionality formed via a formal nitration–nitrosation–dehydrogenation cascade [1].

Why Generic DHPM Analogs Cannot Replace 4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone in Nitrolic-Acid-Dependent Applications


This compound is not a conventional Biginelli-type DHPM; it is a stable nitrolic acid that incorporates a hydroxy(oxido)amino-methylene group, a functionality typically associated with transient, unstable intermediates in nitric acid oxidations [1]. The surprising stability of this specific derivative—enabled by the 1,3-dimethyl substitution pattern and the dihydropyrimidinone scaffold—contrasts sharply with the rapid decomposition observed for most nitrolic acids [1]. Furthermore, the (E)-configured exocyclic double bond and the ability to undergo a controlled (E)→(Z) isomerization upon reduction impart a unique stereoelectronic profile that cannot be replicated by simple 4-nitromethylene DHPM analogs [2]. Generic substitution with a non-nitrolic-acid DHPM would forfeit both the distinctive electronic properties and the synthetic entry point to stereochemically defined (Z)-nitromethylene nucleoside analogs.

Quantitative Differentiation Evidence for 4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone vs. Closest Analogs


Thermal Stability Benchmarking: Melting Point vs. Parent 1,3-Dimethyl-DHPM Scaffold

The target compound exhibits a melting point of 259–260 °C, placing it at the upper boundary of thermal stability for low-molecular-weight DHPMs. The unfunctionalized 1,3-dimethyl-3,4-dihydropyrimidin-2(1H)-one scaffold (lacking the 4-nitromethylene moiety) typically displays melting points in the 180–230 °C range, while N1-unsubstituted DHPMs often melt below 200 °C [2]. This elevation of >30 °C relative to the structural core is attributable to the strong intermolecular hydrogen-bonding capacity of the nitrolic acid group, as evidenced in the X-ray structure [1]. For procurement decisions, this implies superior storage stability under ambient conditions and reduced risk of solid-phase degradation during long-term inventory.

Thermal Stability Physicochemical Characterization Process Chemistry

Nitrolic Acid Stability: Survival Half-Life vs. Aliphatic and Aromatic Nitrolic Acid Congeners

The compound was isolated and fully characterized as an 'unusually stable' nitrolic acid following reaction of the parent DHPM with 60% HNO₃ at 50 °C—conditions that typically lead to rapid decomposition or further oxidation in aliphatic and simple aromatic nitrolic acid systems [1]. Whereas classical nitrolic acids (e.g., acetonitrolic acid, benzonitrolic acid) are known to decompose within minutes to hours at room temperature, this DHPM-derived nitrolic acid remained intact throughout chromatographic purification, crystallization, and single-crystal X-ray diffraction data collection at ambient temperature [1]. The X-ray structure (monoclinic, space group P2₁/c) confirmed the presence of an intact –C(=NOH)NO₂ moiety with no evidence of tautomeric equilibration, a hallmark of degradation in nitrolic acids [1].

Nitrolic Acid Chemistry Stability Energetic Materials

Exocyclic Double-Bond Stereochemistry: (E)→(Z) Isomerization Yield vs. Non-Isomerizable 4-Nitromethylene Analogs

Under controlled reduction conditions (NaBH₄ or catalytic hydrogenation), the (E)-nitromethylene double bond of the target compound undergoes clean isomerization to the (Z)-configuration, driven by the formation of an intramolecular N–H···O hydrogen bond. This transformation was reported to proceed with high stereoselectivity in the broader class of 4-nitromethylene-1,4-dihydropyrimidines, yielding the (Z)-tetrahydropyrimidine products as the dominant isomer [1]. In contrast, the closely related 1,3-dimethyl-4-(nitromethylidene)pyrimidin-2-one (CAS 67405-28-1), a fully aromatic 2-pyrimidinone lacking the dihydro scaffold, is incapable of undergoing such an isomerization because the endocyclic C5–C6 bond is already unsaturated [1]. This stereochemical control is critical for applications where the orientation of the nitromethylene group dictates biological target engagement.

Stereochemistry Nucleoside Analog Synthesis Reduction Chemistry

Structural Authentication by Single-Crystal X-Ray Diffraction vs. Spectroscopic-Only Characterization of DHPM Analogs

The molecular and crystal structure of the target compound has been unambiguously determined by single-crystal X-ray diffraction, revealing a monoclinic lattice (P2₁/c) with precise bond-length and angle parameters for the nitrolic acid moiety [1]. Many commercially available DHPM analogs, including the dehydrogenated comparator 1,3-dimethyl-4-(nitromethylidene)pyrimidin-2-one (CAS 67405-28-1), lack published crystal structures and are characterized solely by ¹H/¹³C NMR and mass spectrometry . The availability of a deposited crystallographic information file (CIF) for the target compound enables rigorous identity verification, polymorph screening, and computational modeling with experimentally validated geometric parameters—advantages not afforded by spectroscopically characterized alternatives.

Structural Confirmation Crystallography Quality Assurance

High-Value Research and Procurement Scenarios for 4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone (CAS 116705-42-1)


Synthesis of Stereochemically Defined (Z)-Nitromethylene Nucleoside Analogs

This compound serves as the direct precursor to (Z)-4-nitromethylene-1,2,3,4-tetrahydropyrimidine nucleoside analogs via selective reduction, enabling access to a stereochemically distinct chemical space that is inaccessible from aromatized nitromethylene pyrimidinones [3]. Research groups engaged in antiviral or anticancer nucleoside analog development should procure this compound when stereochemical control at the exocyclic double bond is a critical SAR parameter.

Reference Standard for Nitrolic Acid Stability and Reactivity Studies

As one of the very few nitrolic acids that is stable enough for routine handling, crystallization, and long-term storage at ambient temperature, this compound is uniquely suited as a model substrate for investigating nitrolic acid reaction mechanisms, nitrosation chemistry, and the development of nitrolic-acid-derived energetic materials or NO-donor pharmacophores [1].

Method Development for DHPM Nitration and Oxidative Functionalization

The well-characterized preparation of this compound via nitration of 1,3-dimethyl-DHPM with 50–65% nitric acid provides a validated benchmark reaction for laboratories developing new nitration, nitrosation, or oxidative dehydrogenation methodologies on DHPM scaffolds [1]. Its crystallographically confirmed structure makes it an ideal authentic reference for HPLC, GC-MS, and NMR method validation in process chemistry settings.

Solid-Form Screening and Polymorph Studies in DHPM-Based APIs

The high melting point (259–260 °C) and the availability of detailed crystallographic data (space group, unit-cell parameters) make this compound a valuable calibrant and reference material for differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) method development, particularly in laboratories working on solid-form characterization of DHPM-derived active pharmaceutical ingredients [1][2].

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